molecular formula C35H66O5 B1243030 1-Palmitoyl-2-palmitoleoyl-sn-glycerol

1-Palmitoyl-2-palmitoleoyl-sn-glycerol

Cat. No.: B1243030
M. Wt: 566.9 g/mol
InChI Key: ADLOEVQMJKYKSR-YAIMUBSCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-palmitoyl-2-palmitoleoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol that has palmitoyl and palmitoleoyl as 1- and 2-acyl groups respectively. It has a role as a mouse metabolite. It derives from a palmitoleic acid and a hexadecanoic acid.
DG(16:0/16:1(9Z)/0:0)[iso2], also known as diacylglycerol or DAG(16:0/16:1), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:0/16:1(9Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:0/16:1(9Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:0/16:1(9Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:0/16:1(9Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(16:0/16:1(9Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(16:0/16:1(9Z)) pathway and phosphatidylethanolamine biosynthesis pe(16:0/16:1(9Z)) pathway. DG(16:0/16:1(9Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/16:1(9Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/16:1(9Z)/20:1(11Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/16:1(9Z)/18:3(6Z, 9Z, 12Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:0/16:1(9Z)/16:0) pathway.

Scientific Research Applications

Interaction with Biological Membranes

1-Palmitoyl-2-palmitoleoyl-sn-glycerol (PPG) is often used as a model system to investigate the behavior of phosphatidylglycerol (PG) in biological membranes. Borle and Seelig (1985) examined the binding of Ca2+ ions to bilayers composed of PPG, demonstrating its utility in understanding membrane dynamics and interactions (Borle & Seelig, 1985).

Synthesis and Structural Analysis

The chemical synthesis of triglycerides like this compound has been extensively studied. Villeneuve et al. (1994) achieved a chiral synthesis of a triglyceride (1-butyroyl 2-oleoyl 3-palmitoyl sn glycerol) with high purity, showcasing the methods and importance of structural analysis in glyceride chemistry (Villeneuve et al., 1994).

Phase Behavior in Lipid Mixtures

The phase behavior of PPG in combination with other lipids such as phosphocholine and phosphoserine has been investigated to understand how these mixtures behave under different temperatures and conditions. Jiménez-Monreal et al. (1998) constructed phase diagrams for these mixtures, providing insights into the complex behaviors of lipid mixtures in biological systems (Jiménez-Monreal et al., 1998).

Membrane Structure Studies

The study of phospholipids including PPG is crucial for understanding membrane structure. Perly et al. (1985) explored the thermotropic behavior and molecular properties of such phospholipids using NMR spectroscopy, contributing to our understanding of membrane dynamics and structure (Perly et al., 1985).

Role in Biological Functions

The role of PPG and similar lipids in biological functions has been a subject of research. For instance, Ma et al. (2014) studied the inhibitory effects of certain glycerols on lipid accumulation, highlighting the potential biological activities of these molecules (Ma et al., 2014).

Enzyme-Assisted Synthesis

Enzyme-assisted synthesis methods have been developed for PPG and similar phospholipids, showcasing the intersection of chemistry and biology in lipid synthesis. Bogojevic and Leung (2020) discussed a method for producing chain-deuterated PPG, highlighting advancements in lipid synthesis techniques (Bogojevic & Leung, 2020).

Properties

Molecular Formula

C35H66O5

Molecular Weight

566.9 g/mol

IUPAC Name

[(2S)-2-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropyl] hexadecanoate

InChI

InChI=1S/C35H66O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h14,16,33,36H,3-13,15,17-32H2,1-2H3/b16-14-/t33-/m0/s1

InChI Key

ADLOEVQMJKYKSR-YAIMUBSCSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\CCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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